molecular formula C11H10N2O3 B1390836 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid CAS No. 1115963-72-8

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid

Cat. No. B1390836
M. Wt: 218.21 g/mol
InChI Key: AXOPVHRULGUSFG-UHFFFAOYSA-N
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Description

“4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is related to the class of compounds known as oxadiazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid” includes an oxadiazole ring bound to a phenyl group . The molecular weight of this compound is 218.21 .


Physical And Chemical Properties Analysis

“4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid” is a white to yellow solid . It has a molecular weight of 218.21 .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A novel method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed, which demonstrates the potential for efficient preparation of related compounds using 3-(hydroxyimino)isoindolin-1-ones as starting materials (Tkachuk et al., 2020).
  • Research on 1,3,4-oxadiazole derivatives, including similar structures to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments, indicating potential industrial applications (Ammal et al., 2018).

Medicinal Chemistry and Biological Applications

  • In medicinal chemistry, 1,2,4-oxadiazoles, closely related to the specified compound, are significant due to their presence in compounds with antibacterial and antifungal activities, hinting at the potential therapeutic applications of related structures (Mohamed et al., 2010).

Liquid Crystalline Properties

  • Compounds containing a 1,2,4-oxadiazole ring, akin to the one , have been investigated for their mesomorphic behaviors, indicating potential applications in the field of liquid crystal technology (Ali & Tomi, 2018).

Photolytic Studies

  • Photolysis studies involving 1,3,4-oxadiazoles have contributed to understanding the photochemical reactions of these compounds, which could be relevant for the study of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid in similar contexts (Tsuge et al., 1977).

Potential for Antimicrobial Activity

  • Synthesis and analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a structurally similar compound, showed moderate to significant antimicrobial activity, suggesting possible antimicrobial applications for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (Khalid et al., 2016).

Safety And Hazards

This compound may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle it with appropriate safety measures .

Future Directions

While specific future directions for “4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid” are not mentioned in the available resources, oxadiazole compounds are being actively researched for their potential therapeutic applications .

properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOPVHRULGUSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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